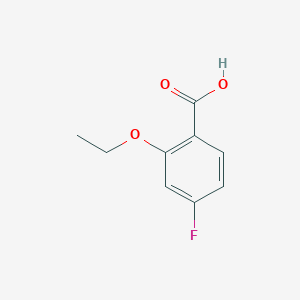

2-Ethoxy-4-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVUGPXBYGXZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-4-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Ethoxy-4-fluorobenzoic acid, a valuable building block in the development of novel pharmaceutical agents and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary, field-proven synthetic routes. Each pathway is elucidated with a focus on the underlying chemical principles, step-by-step experimental protocols, and the causality behind procedural choices. This guide aims to equip the reader with the necessary knowledge for the successful and efficient synthesis of this target compound.

Introduction and Significance

This compound is a substituted aromatic carboxylic acid characterized by the presence of an ethoxy group at the 2-position and a fluorine atom at the 4-position of the benzoic acid scaffold. The unique electronic properties conferred by these substituents make it a highly sought-after intermediate in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the ethoxy group can modulate solubility and provide a handle for further functionalization.

This guide will explore two robust and versatile synthetic pathways for the preparation of this compound:

-

Pathway A: A two-step route commencing with the nucleophilic aromatic substitution of 2,4-difluorobenzoic acid to yield 4-fluoro-2-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the ethoxy group.

-

Pathway B: A synthesis starting from 2-ethoxy-4-aminobenzoic acid, employing a Balz-Schiemann reaction to introduce the fluorine atom via a diazonium salt intermediate.

The selection of a particular pathway will depend on factors such as the availability of starting materials, desired scale of synthesis, and the specific requirements for purity and yield.

Synthesis Pathway A: From 2,4-Difluorobenzoic Acid

This pathway is a logical and often preferred route due to the commercial availability of the starting material and the generally high yields of each step.

Pathway Overview

Caption: Reaction scheme for the synthesis of this compound starting from 2,4-Difluorobenzoic acid.

Step 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid

The initial step involves a nucleophilic aromatic substitution reaction on 2,4-difluorobenzoic acid. The fluorine atom at the 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carboxylic acid group. This allows for the selective displacement of the ortho-fluorine by a hydroxide ion.

Experimental Protocol:

-

To a solution of 2,4-difluorobenzoic acid (1 equivalent) in dimethyl sulfoxide (DMSO), add sodium hydroxide (2 equivalents).[1]

-

Heat the reaction mixture to 130 °C and maintain for approximately 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid, which will precipitate the product.[1]

-

Filter the solid, wash with water, and dry under vacuum to yield 4-fluoro-2-hydroxybenzoic acid as a white to off-white solid.

Rationale for Experimental Choices:

-

Solvent: DMSO is a polar aprotic solvent that effectively solvates the sodium hydroxide and facilitates the nucleophilic attack.

-

Temperature: The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution.

-

Work-up: Acidification is crucial to protonate the carboxylate and phenoxide ions, leading to the precipitation of the desired product.

Step 2: Ethylation of 4-Fluoro-2-hydroxybenzoic Acid (Williamson Ether Synthesis)

The second step is a classic Williamson ether synthesis, where the phenoxide ion of 4-fluoro-2-hydroxybenzoic acid acts as a nucleophile to displace a halide from an ethylating agent.[2]

Experimental Protocol:

-

Dissolve 4-fluoro-2-hydroxybenzoic acid (1 equivalent) in a suitable polar aprofic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (2-3 equivalents), to the solution to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.

-

Add ethyl iodide or ethyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC.

-

After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to a pH of 2-3.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Rationale for Experimental Choices:

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol and carboxylic acid without causing unwanted side reactions.

-

Ethylating Agent: Ethyl iodide is a good alkylating agent with a reactive leaving group.

-

Solvent: DMF is an excellent solvent for this SN2 reaction, as it solvates the cation of the base, leaving the anion more nucleophilic.[2]

Synthesis Pathway B: From 2-Ethoxy-4-aminobenzoic Acid

This alternative pathway utilizes the well-established Balz-Schiemann reaction, a reliable method for the introduction of fluorine into an aromatic ring.[3][4][5]

Pathway Overview

Caption: Reaction scheme for the synthesis of this compound via the Balz-Schiemann reaction.

Step-by-Step Experimental Protocol

Diazotization:

-

Suspend 2-ethoxy-4-aminobenzoic acid (1 equivalent) in an aqueous solution of fluoroboric acid (HBF₄).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[6]

-

Continue stirring for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium tetrafluoroborate salt, which may precipitate from the solution.

Thermal Decomposition (Balz-Schiemann Reaction):

-

Isolate the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold water, followed by a small amount of cold ethanol and then diethyl ether.

-

Carefully dry the isolated salt at low temperature. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

-

Gently heat the dry diazonium salt in a suitable apparatus. The decomposition will be evidenced by the evolution of nitrogen gas and boron trifluoride.[6]

-

The crude this compound remains as the residue.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale for Experimental Choices:

-

Diazotizing Agent: Sodium nitrite in the presence of a strong acid (fluoroboric acid) generates nitrous acid in situ, which is the active diazotizing agent.[6]

-

Fluorinating Agent: Fluoroboric acid serves as both the acid catalyst for diazotization and the source of the tetrafluoroborate counterion, which upon heating, provides the fluoride for the substitution.[3][6]

-

Temperature Control: Low temperatures are critical during diazotization to prevent the premature decomposition of the diazonium salt and to minimize side reactions.[6]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol [7] |

| Appearance | White to off-white solid |

| Melting Point | Data not widely available, expected to be a crystalline solid at room temperature. |

Spectroscopic Data (Predicted):

-

¹H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The aromatic protons will appear as a complex multiplet pattern due to coupling with the fluorine atom.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

IR Spectroscopy: Characteristic peaks for the carboxylic acid O-H stretch (broad), C=O stretch, C-O stretches of the ether and carboxylic acid, and the C-F stretch are expected.

-

Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 184.05.

Safety Considerations

-

General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

-

Specific Hazards:

-

Fluorinated Compounds: Handle with care as some fluorinated organic compounds can be toxic.[8]

-

Strong Acids and Bases: Hydrochloric acid, sodium hydroxide, and fluoroboric acid are corrosive and should be handled with caution.

-

Diazonium Salts: Diazonium salts are potentially explosive, especially when dry. They should be handled in small quantities and with appropriate shielding.[5]

-

Solvents: DMSO, DMF, and other organic solvents are flammable and may have associated health risks. Avoid inhalation and skin contact.

-

Conclusion

This technical guide has detailed two effective and practical synthetic pathways for the preparation of this compound. Pathway A, involving a nucleophilic aromatic substitution followed by a Williamson ether synthesis, is a robust route with generally high yields. Pathway B, which utilizes the Balz-Schiemann reaction, offers a classic approach for the introduction of fluorine and is a valuable alternative. The choice of synthesis will be guided by the specific needs and resources of the research laboratory. The provided experimental protocols and the rationale behind them should serve as a solid foundation for the successful synthesis and further application of this important chemical intermediate.

References

- Balz–Schiemann reaction - Wikipedia. (n.d.).

- Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.

- Balz–Schiemann reaction - Grokipedia. (n.d.).

- Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction.

- BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.

- Supporting Information. (n.d.).

- Sandmeyer reaction - Wikipedia. (n.d.).

- Williamson Ether Synthesis. (n.d.).

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.

- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- ResearchGate. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.

- Williamson ether synthesis - Wikipedia. (n.d.).

- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Aaron Chemicals. (2021). Safety Data Sheet.

- Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.

- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Cheméo. (n.d.). Chemical Properties of 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Fundamentals of Spectroscopy and Applications for Structure Determination F12FSA. (n.d.).

- PubChem. (n.d.). 2-Ethoxy-4-aminobenzoic acid.

- Career Endeavour. (n.d.). nmr-spectroscopy.pdf.

- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).

Sources

- 1. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 5. grokipedia.com [grokipedia.com]

- 6. byjus.com [byjus.com]

- 7. guidechem.com [guidechem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Ethoxy-4-fluorobenzoic acid (CAS No. 1233541-55-3), a fluorinated aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. In the absence of extensive experimental data in publicly accessible literature, this guide synthesizes predicted data from computational models, comparative analysis with structurally analogous compounds, and established analytical methodologies. We delve into its structural and electronic characteristics, predicted physicochemical parameters, and expected spectroscopic signatures. Furthermore, detailed, field-proven experimental protocols are provided to enable researchers to determine these properties empirically. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and related molecules, particularly in the realm of drug discovery and development.

Introduction: The Strategic Value of Fluorination and Ethoxylation in Benzoic Acid Scaffolds

The benzoic acid motif is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The strategic functionalization of the benzene ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The incorporation of fluorine, in particular, has become a prevalent strategy in modern drug design. The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Simultaneously, the introduction of an ethoxy group, as seen in this compound, serves to modulate polarity and can introduce specific steric and electronic effects that influence molecular conformation and interactions. The interplay between the electron-withdrawing fluorine atom at the 4-position and the electron-donating, sterically influential ethoxy group at the 2-position creates a unique electronic and conformational landscape. This substitution pattern is anticipated to impact the acidity of the carboxylic acid, the molecule's overall solubility, and its potential for various intermolecular interactions—all critical parameters in drug development.

This guide will systematically explore the predicted and expected physicochemical properties of this compound, providing a robust framework for its scientific investigation.

Molecular Structure and Key Identifiers

-

Chemical Name: this compound

-

CAS Number: 1233541-55-3

-

Molecular Formula: C₉H₉FO₃[1]

-

Molecular Weight: 184.16 g/mol [1]

-

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to a lack of readily available experimental data, the following physicochemical properties are based on computational predictions and comparisons with structurally similar compounds. These values provide a strong starting point for experimental design.

| Property | Predicted Value | Basis for Prediction & Expert Insights |

| Melting Point (°C) | 130 - 150 | Based on the melting points of 2-ethoxybenzoic acid (19.3-19.5 °C) and 4-fluorobenzoic acid (182-184 °C). The introduction of a fluorine atom generally increases the melting point due to enhanced crystal lattice energy from dipole-dipole interactions. The ethoxy group may disrupt some of the crystal packing compared to a smaller substituent, leading to a melting point lower than 4-fluorobenzoic acid but significantly higher than 2-ethoxybenzoic acid. |

| Boiling Point (°C) | > 300 | Aromatic carboxylic acids typically have high boiling points due to strong intermolecular hydrogen bonding. For comparison, 2-ethoxybenzoic acid has a boiling point of 174-176 °C at 15 mmHg. The addition of fluorine is expected to increase the boiling point due to a higher molecular weight and increased polarity. |

| Aqueous Solubility | Sparingly soluble | Benzoic acid has low water solubility, which is further decreased by the addition of nonpolar groups like the ethoxy group. The polar fluorine and carboxylic acid groups will contribute to some water solubility, but overall, it is expected to be sparingly soluble in water. Solubility is expected to be higher in alkaline solutions due to salt formation. |

| pKa | ~3.5 - 4.0 | The pKa of benzoic acid is 4.2. The electron-withdrawing fluorine at the para-position will increase the acidity (lower the pKa), as seen in 4-fluorobenzoic acid (pKa ~4.14). The ethoxy group at the ortho-position is generally considered electron-donating through resonance, which would decrease acidity (increase pKa). However, ortho-substituents can also have complex steric and electronic effects. The interplay of these opposing effects likely results in a pKa slightly lower than that of benzoic acid. |

| LogP | ~2.0 - 2.5 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The ethoxy group will significantly increase the lipophilicity compared to benzoic acid (LogP ~1.87). The fluorine atom will also contribute to a slight increase in lipophilicity. |

Spectroscopic Characterization: An Interpretive Guide

While experimental spectra for this compound are not widely available, we can predict the key features based on the known spectral properties of its constituent functional groups and analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, ethoxy, and carboxylic acid protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0 and 13.0 ppm . The chemical shift can be concentration and solvent-dependent.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

-

The proton at the 6-position (ortho to the ethoxy group and meta to the fluorine) is expected to be a doublet of doublets.

-

The proton at the 5-position (meta to the ethoxy group and ortho to the fluorine) will also likely be a doublet of doublets, with a larger coupling constant to the fluorine atom.

-

The proton at the 3-position (ortho to the carboxylic acid and meta to the fluorine) will likely be a doublet.

-

-

Ethoxy Protons (-OCH₂CH₃):

-

A quartet corresponding to the methylene protons (-OCH₂) is expected around 4.0 - 4.3 ppm , split by the adjacent methyl protons.

-

A triplet corresponding to the methyl protons (-CH₃) is expected around 1.3 - 1.5 ppm , split by the adjacent methylene protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 165 and 175 ppm .

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Ethoxy Carbons (-OCH₂CH₃):

-

The methylene carbon (-OCH₂) is expected around 60 - 70 ppm .

-

The methyl carbon (-CH₃) is expected in the upfield region, around 14 - 16 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ , often obscuring the C-H stretching region.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680 and 1710 cm⁻¹ .

-

C-O Stretch (Carboxylic Acid and Ether): Strong bands in the region of 1200 - 1300 cm⁻¹ .

-

C-F Stretch: A strong absorption band in the region of 1000 - 1100 cm⁻¹ .

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000 - 3100 cm⁻¹ and 1450 - 1600 cm⁻¹ , respectively.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 184. Key fragmentation patterns would involve the loss of:

-

-OH (m/z 167)

-

-C₂H₅ (m/z 155)

-

-OC₂H₅ (m/z 139)

-

-COOH (m/z 139)

-

-CO from fragments (e.g., m/z 139 from loss of -OC₂H₅)

Experimental Protocols for Physicochemical Characterization

The following protocols are standardized methods for determining the key physicochemical properties of aromatic carboxylic acids and can be directly applied to this compound.

Determination of Melting Point

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Impurities typically depress and broaden the melting range.

Methodology:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute for a preliminary, approximate melting point.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a rate of 1-2 °C per minute, starting from about 15 °C below the approximate melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Causality: Solubility is a critical parameter for drug development, influencing absorption and bioavailability. For an acidic compound, solubility is highly pH-dependent.

Methodology (Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of deionized water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle, or centrifuge to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Repeat the experiment at different pH values (e.g., in buffered solutions) to determine pH-dependent solubility.

Determination of pKa by Potentiometric Titration

Causality: The pKa is the pH at which the ionized and non-ionized forms of the acid are present in equal concentrations. It is a crucial determinant of a drug's absorption and distribution.

Methodology:

-

Accurately weigh a sample of the acid and dissolve it in a suitable solvent mixture (e.g., water-ethanol, if aqueous solubility is low).

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the calibrated pH electrode in the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Caption: Workflow for pKa Determination via Potentiometric Titration.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic carboxylic acids and fluorinated compounds should be followed:

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

In Case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek medical attention.

-

Conclusion

This compound represents a molecule of significant potential, embodying key structural features sought after in contemporary drug discovery. This technical guide has provided a comprehensive, albeit predictive, physicochemical profile, grounded in the established principles of physical organic chemistry and a comparative analysis of analogous structures. The detailed experimental protocols offer a clear pathway for the empirical validation and refinement of these properties. It is our hope that this guide will serve as a valuable and practical resource for researchers, accelerating the exploration and application of this promising chemical entity.

References

- Guidechem. 2-ethoxy-4-fluoro-benzoic acid 1233541-55-3 wiki. URL: https://www.guidechem.com/wiki/1233541-55-3.html

- Sigma-Aldrich. 2-Ethoxybenzoic acid. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/147494

- Sigma-Aldrich. 4-Fluorobenzoic acid. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/128384

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- BOC Sciences. Physicochemical Property Prediction. URL: https://www.bocsci.com/physicochemical-prediction-service.html

- LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.

- Pekcan, G., & Aktaş, A. H. (2006). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18(3), 2168.

- PubChem. 2-Ethoxybenzoic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/67252

- PubChem. 4-Fluorobenzoic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/9973

Sources

An In-depth Technical Guide to 2-Ethoxy-4-fluorobenzoic Acid

Prepared by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Ethoxy-4-fluorobenzoic acid (CAS No. 1233541-55-3), a valuable fluorinated building block for researchers, scientists, and professionals in drug development. The strategic incorporation of fluorine and an ethoxy group onto the benzoic acid scaffold offers unique physicochemical properties that can be leveraged in the design of novel therapeutics. This document details the compound's properties, a proposed synthetic route, analytical characterization, safety protocols, and its potential applications in medicinal chemistry.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom, a highly electronegative element, and an ethoxy group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] These properties make it an attractive intermediate for the synthesis of new chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1233541-55-3 | [2][3] |

| Molecular Formula | C₉H₉FO₃ | [2] |

| Molecular Weight | 184.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzoic acid, 2-ethoxy-4-fluoro- | [2] |

| Appearance | White to off-white solid (predicted) | N/A |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C | [2] |

Synthesis and Purification

Proposed Synthetic Pathway: Williamson Ether Synthesis

This two-step process involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-4-fluorobenzoic acid to form a phenoxide, followed by nucleophilic substitution with an ethylating agent.

Sources

Spectroscopic Data for 2-Ethoxy-4-fluorobenzoic Acid: An In-depth Technical Guide

Introduction

2-Ethoxy-4-fluorobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring an ethoxy group and a fluorine atom on the benzoic acid core, necessitates thorough characterization to confirm its identity and purity. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the spectroscopic properties of this compound.

The following sections detail the predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Furthermore, standardized experimental protocols for acquiring high-quality spectroscopic data are provided to guide researchers in their analytical workflows.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound.

The key structural features that will influence the spectroscopic output are:

-

The aromatic ring with three distinct proton environments.

-

The carboxylic acid group (-COOH).

-

The ethoxy group (-OCH₂CH₃).

-

The fluorine substituent.

Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are crucial for structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol for obtaining high-quality NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

-

A wider spectral width is necessary to encompass the full range of carbon chemical shifts.

-

Caption: Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show signals corresponding to the ethoxy protons, the aromatic protons, and the carboxylic acid proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.8 - 8.0 | Doublet of doublets | 1H | Ar-H (adjacent to -COOH) |

| ~6.7 - 6.9 | Doublet of doublets | 1H | Ar-H (adjacent to -F) |

| ~6.6 - 6.7 | Doublet | 1H | Ar-H (between -OR and -F) |

| ~4.1 - 4.3 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 - 1.6 | Triplet | 3H | -OCH₂CH₃ |

Rationale:

-

The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet due to hydrogen bonding and exchange.

-

The aromatic protons will be split by each other and by the fluorine atom, resulting in complex multiplets. The proton ortho to the electron-withdrawing carboxylic acid group will be the most deshielded.

-

The ethoxy group will exhibit a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons due to coupling with each other.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | -COOH |

| ~160 - 165 (d) | C-F |

| ~155 - 160 | C-OR |

| ~130 - 135 | Ar-C (adjacent to -COOH) |

| ~115 - 120 | Ar-C (ipso to -COOH) |

| ~105 - 110 (d) | Ar-CH (adjacent to -F) |

| ~100 - 105 (d) | Ar-CH (ortho to -OR and -F) |

| ~64 - 66 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Rationale:

-

The carbonyl carbon of the carboxylic acid will be the most deshielded.

-

The carbon atom directly bonded to the fluorine will appear as a doublet due to C-F coupling. Other aromatic carbons in proximity to the fluorine may also show smaller couplings.

-

The carbon attached to the ethoxy group will also be significantly deshielded.

-

The carbons of the ethoxy group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Caption: Common workflows for FT-IR analysis of solid samples.

Predicted IR Data

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-F stretch |

Rationale:

-

The O-H stretch of the carboxylic acid will appear as a very broad band due to strong hydrogen bonding.

-

The C=O stretch of the carboxylic acid will be a prominent, sharp peak.

-

The C-H stretches of the ethoxy group will be observed in the aliphatic C-H stretching region.

-

The aromatic C=C stretches will appear as a pair of bands in the 1450-1600 cm⁻¹ region.

-

The C-O stretch of the aryl ether and the C-F stretch will give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: The sample is introduced into the ion source, typically after being vaporized. For solid samples, a direct insertion probe can be used.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1][2]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Simplified workflow of Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₉H₉FO₃) is 184.16 g/mol .

| m/z | Predicted Fragment |

| 184 | [M]⁺ (Molecular ion) |

| 167 | [M - OH]⁺ |

| 155 | [M - C₂H₅]⁺ |

| 139 | [M - COOH]⁺ |

| 111 | [M - COOH - C₂H₄]⁺ |

Rationale:

-

The molecular ion peak [M]⁺ is expected at m/z 184.

-

Loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment at m/z 167.

-

Cleavage of the ethyl group from the ethoxy moiety would lead to a fragment at m/z 155.

-

Loss of the entire carboxylic acid group (-COOH) would give a fragment at m/z 139.

-

Subsequent fragmentation of the [M - COOH]⁺ ion, such as the loss of ethylene from the ethoxy group, could lead to a fragment at m/z 111.

Conclusion

The predicted NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile for this compound. This information, in conjunction with the outlined experimental protocols, will be invaluable for researchers in confirming the synthesis and purity of this compound. The interpretation of actual experimental data should always be compared with these predicted values, and any significant deviations should be investigated further. This guide serves as a robust starting point for the spectroscopic characterization of this compound and related molecules.

References

- Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow... - ResearchGate.

- IR Spectroscopy of Solids - Organic Chemistry at CU Boulder.

- 4 - Supporting Information.

- 2-Ethoxybenzoic acid | C9H10O3 - PubChem.

- Benzoic acid, 4-fluoro- - NIST WebBook.

- Benzoic acid, 4-fluoro- - NIST WebBook.

- 4-Fluorobenzoic Acid | C7H5FO2 - PubChem.

- Benzoic acid, 2-ethoxy- - NIST WebBook.

- Sample preparation for FT-IR.

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell.

- Guide to FT-IR Spectroscopy | Bruker.

- Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group - AIP Publishing.

- Basic 1H- and 13C-NMR Spectroscopy.

- 4-Fluorobenzoic acid, morpholide - Optional[Vapor Phase IR] - Spectrum - SpectraBase.

- 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase.

- 4-Fluorobenzoic acid, benzyl ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase.

- 4-Fluorobenzoic acid - Wikipedia.

- Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.

- Benzoic acid, 4-fluoro-, ethyl ester - NIST WebBook.

- Benzoic acid, 2-ethoxy- - NIST WebBook.

- 2-Ethoxybenzoic acid - Wikipedia.

- Electron ionization - Wikipedia.

- NMR Techniques in Organic Chemistry: a quick guide.

- Chapter 5: Acquiring 1 H and 13 C Spectra - Books.

- Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB.

- 3.1: Electron Ionization - Chemistry LibreTexts.

- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate.

- Benzoic acid, 2-methoxy- - NIST WebBook.

- Benzoic acid, 2-ethoxy- - NIST WebBook.

- Spectroscopy 13C NMR and 1H NMR - Mesbah Energy.

Sources

"crystal structure of 2-Ethoxy-4-fluorobenzoic acid"

An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of 2-Ethoxy-4-fluorobenzoic Acid

Foreword: The Architectural Blueprint of a Molecule

In the realm of modern drug discovery and development, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a critical prerequisite for rational drug design, formulation development, and ensuring the safety and efficacy of a therapeutic agent.[1][2][3] The crystal structure of an active pharmaceutical ingredient (API) provides the ultimate atomic-level resolution, revealing the precise arrangement of atoms, the nature of intermolecular interactions, and the overall packing motif within the solid state. This knowledge is paramount, as different crystalline forms, or polymorphs, of the same compound can exhibit vastly different physicochemical properties, including solubility, stability, and bioavailability, which can have profound implications for a drug's performance.[4][5]

This guide focuses on a molecule of significant interest in medicinal chemistry: this compound. While the specific crystal structure of this compound is not publicly available at the time of this writing, this document serves as a comprehensive technical roadmap for its determination and analysis. We will navigate the entire workflow, from the synthesis of the material and the cultivation of high-quality single crystals to the intricacies of single-crystal X-ray diffraction (SC-XRD), structure refinement, and in-depth analysis of intermolecular forces. This guide is intended for researchers, scientists, and drug development professionals, providing not just a series of steps, but the underlying scientific rationale and field-proven insights to empower your own structural elucidation endeavors.

Part 1: Synthesis and Crystallization: From Powder to Priceless Crystal

The journey to a crystal structure begins with the synthesis of the compound and the often-challenging task of growing a single crystal of suitable size and quality for diffraction experiments.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for analogous fluorinated benzoic acids.[6][7] A potential two-step process could involve the Williamson ether synthesis to introduce the ethoxy group, followed by oxidation of an appropriate precursor.

Step 1: Ethylation of a Phenolic Precursor

A suitable starting material would be a 4-fluoro-2-hydroxy-substituted benzene derivative. The phenolic hydroxyl group can be ethylated using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in an appropriate solvent like acetone or dimethylformamide (DMF). The reaction would proceed via a nucleophilic substitution mechanism.

Step 2: Oxidation to the Carboxylic Acid

The resulting ethylated intermediate would then be oxidized to the corresponding carboxylic acid. The specific choice of the precursor and oxidizing agent would depend on the other functional groups present. For instance, if starting with 2-ethoxy-4-fluorotoluene, a strong oxidizing agent like potassium permanganate (KMnO₄) could be used to convert the methyl group to a carboxylic acid.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most significant bottleneck in structural analysis.[8][9][10] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline fashion rather than as an amorphous powder. For a small organic molecule like this compound, several classical methods are highly effective.[11][12]

Experimental Protocol: Crystallization via Slow Evaporation

Slow evaporation is one of the most straightforward and widely used crystallization techniques.[11]

-

Solvent Screening: Begin by testing the solubility of the purified this compound in a range of common laboratory solvents to find one in which it is moderately soluble. Typical solvents for organic compounds include ethanol, methanol, acetone, ethyl acetate, and toluene.[11]

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve more solute, but ensure the compound is stable at the elevated temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and cause rapid precipitation.

-

Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle holes. This allows the solvent to evaporate slowly over a period of days to weeks.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench.

-

Monitoring: Monitor the vial periodically for the formation of single crystals. Once crystals of sufficient size (typically 0.1-0.4 mm in at least two dimensions) have formed, they can be carefully harvested.[13]

Alternative Crystallization Techniques:

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystallization occurs at the interface as the liquids slowly mix.[10]

Part 2: The Illuminating Power of Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[14] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow: From Crystal to Diffraction Pattern

The following diagram and protocol outline the key steps in a typical SC-XRD experiment.

Caption: The experimental workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Methodology for SC-XRD Data Collection:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

-

Cryo-cooling: The crystal is rapidly cooled to a low temperature (commonly 100-173 K) in a stream of cold nitrogen gas.[13][15] This minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam.

-

Centering: The mounted crystal is precisely centered in the path of the X-ray beam using an automated or manual goniometer.[13]

-

Preliminary Data Collection: A few initial diffraction images are collected to determine the quality of the crystal and to calculate the unit cell parameters and the orientation matrix.[14]

-

Data Collection Strategy: Based on the determined unit cell and crystal system, the diffractometer software calculates an optimal strategy for collecting a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Full Data Collection: The automated data collection process is initiated, which can take several hours to complete.[14] The detector records the positions and intensities of the diffracted X-ray beams.

-

Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for experimental factors like background noise and X-ray absorption. The data is then scaled and merged to produce a final reflection file (typically in .hkl format).[16]

Part 3: Structure Solution and Refinement: Decoding the Diffraction Data

The .hkl file contains a list of reflections with their corresponding intensities, but it does not directly provide the crystal structure. The process of converting this data into a 3D atomic model is known as structure solution and refinement.

The Phase Problem and Structure Solution

The diffraction data provides the intensities (related to the amplitudes) of the diffracted waves, but the phase information is lost. This is the central "phase problem" in crystallography. For small molecules, "direct methods" or, more commonly now, "intrinsic phasing" algorithms are used to computationally estimate the initial phases.[13] These methods use statistical relationships between the intensities of the reflections to generate an initial electron density map.

The Refinement Cycle

Once an initial model is obtained, it is refined against the experimental data using a least-squares method. This is an iterative process where the atomic positions, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction data.[17] Programs like SHELXL are widely used for this purpose.[18][19]

Caption: The iterative cycle of crystal structure refinement.

Protocol for Structure Refinement using SHELXL:

-

Initial Model: An instruction file (.ins) is created containing the unit cell parameters, symmetry information (space group), and the initial atomic coordinates from the structure solution step.[20]

-

Least-Squares Refinement: The SHELXL program is run to perform several cycles of least-squares refinement, minimizing the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the current model).[17]

-

Difference Fourier Map: After each refinement round, a difference electron density map is calculated. Peaks in this map indicate missing atoms (like hydrogen atoms), while negative troughs can suggest atoms that are misplaced or have incorrect atomic assignments.

-

Model Building: The atomic model is updated based on the difference map. Hydrogen atoms are typically added at calculated positions. Anisotropic displacement parameters (which model atomic vibrations as ellipsoids rather than spheres) are introduced for non-hydrogen atoms.

-

Convergence: The refinement cycle is repeated until the model converges, meaning that the shifts in atomic positions are negligible, the difference map is flat, and the R-factors (indicators of the agreement between the model and the data) are minimized.[17]

Hypothetical Crystallographic Data for this compound

The final refined structure is typically reported in a Crystallographic Information File (CIF). Below is a table summarizing the kind of data one would expect to find for a compound like this compound.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₉H₉FO₃ | The elemental composition of the molecule. |

| Formula Weight | 184.16 | The molar mass of the compound. |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 8.512(3) | Unit cell edge length. |

| b (Å) | 5.431(2) | Unit cell edge length. |

| c (Å) | 19.876(5) | Unit cell edge length. |

| β (°) | 98.75(1) | Unit cell angle. |

| Volume (ų) | 906.5(4) | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calc) (g/cm³) | 1.348 | The calculated density of the crystal. |

| R1 [I > 2σ(I)] | 0.045 | A measure of the agreement between the observed and calculated structure factor amplitudes (a good value is typically < 0.05). |

| wR2 (all data) | 0.121 | A weighted R-factor based on intensities (a good value is typically < 0.15). |

| Goodness-of-Fit (S) | 1.05 | Should be close to 1.0 for a good model. |

Part 4: In-depth Structural Analysis: Beyond the Molecule

With a fully refined crystal structure, the focus shifts to a detailed analysis of the molecular geometry and, crucially, the intermolecular interactions that govern the crystal packing.

Molecular Geometry

The refined structure provides precise bond lengths, bond angles, and torsion angles. For this compound, key parameters of interest would include the planarity of the benzene ring, the orientation of the ethoxy and carboxylic acid groups relative to the ring, and any intramolecular hydrogen bonding.

Intermolecular Interactions and Hirshfeld Surface Analysis

Understanding how molecules interact with their neighbors is fundamental to predicting the physical properties of the crystal. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.[21][22][23][24] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the regions where the molecule's electron density dominates over the electron density of all other molecules.[22]

Various properties can be mapped onto this surface. A particularly useful one is the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.

Caption: Potential intermolecular interactions in the crystal structure of this compound.

Interpreting Hirshfeld Surfaces and 2D Fingerprint Plots:

-

dnorm Surface: Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii. White and blue regions represent contacts at or longer than the van der Waals separation, respectively.

-

2D Fingerprint Plots: These plots summarize all the intermolecular contacts as a 2D histogram, where de is the distance from the surface to the nearest nucleus external to the surface, and di is the distance to the nearest nucleus internal to the surface. The shape and features of the plot are characteristic of specific types of interactions.[21][25] For instance, sharp spikes at the bottom of the plot are characteristic of strong hydrogen bonds.

A hypothetical Hirshfeld analysis for this compound would likely reveal a classic hydrogen-bonded dimer motif between the carboxylic acid groups of two adjacent molecules. Additionally, weaker C-H···O, C-H···F, and potentially π-π stacking interactions would contribute to the overall three-dimensional packing.

Part 5: Significance in Pharmaceutical Sciences: From Structure to Function

The crystal structure of an API like this compound is a cornerstone of pharmaceutical development.[1][2][4]

-

Polymorphism: The ability of a compound to crystallize in more than one form is known as polymorphism.[5] A thorough understanding of the crystal structure helps in identifying and characterizing different polymorphs, each of which may have unique properties. Crystal structure prediction (CSP) can be a valuable tool to assess the risk of discovering a more stable, and potentially less soluble, polymorph late in development.[4]

-

Solubility and Dissolution Rate: The arrangement of molecules and the strength of their interactions in the crystal lattice directly influence the energy required to break the lattice apart, which in turn affects the compound's solubility and dissolution rate. This is a critical factor for oral drug delivery.

-

Rational Drug Design: While the crystal structure of the API itself is important, co-crystallization with a target protein is a key strategy in structure-based drug design. By visualizing how a drug candidate binds to its biological target, medicinal chemists can make rational modifications to improve potency and selectivity.[1][2][3]

-

Intellectual Property: Novel crystalline forms of an API can be patented, providing a crucial avenue for protecting intellectual property and extending the commercial life of a drug product.[5]

Conclusion

The determination of the crystal structure of this compound, while a meticulous process, yields an unparalleled depth of molecular understanding. This guide has provided a comprehensive, step-by-step framework for this endeavor, from chemical synthesis and crystallization to the sophisticated analysis of diffraction data and intermolecular interactions. The resulting atomic-level blueprint is not an end in itself but a critical tool that empowers researchers and drug developers to make informed decisions, mitigate risks associated with solid-state properties, and ultimately design safer and more effective medicines. The principles and protocols detailed herein are broadly applicable and serve as a robust foundation for the structural elucidation of any novel small molecule of pharmaceutical interest.

References

- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

- SPT Labtech. (n.d.). Chemical crystallization.

- Journal of Analytical & Bioanalytical Techniques. (n.d.). The Role of Crystallography in Drug Development. OMICS International.

- Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.

- CrystalExplorer. (n.d.). The Hirshfeld Surface.

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.

- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.

- Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

- Sucrose - An Easy Structure. (n.d.). Structure refinement - SHELXL.

- Crystallization of small molecules. (n.d.).

- Verma, A., et al. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

- Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.

- Carleton College. (n.d.). Single-crystal X-ray Diffraction.

- Papatriantafyllopoulou, C., et al. (2020). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 6(4), 57. [Link]

- Gavezzotti, A., & Braga, D. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 12(8), 1129. [Link]

- ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program.

- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.

- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.

- Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection.

- Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course.

- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-15. [Link]

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(5), 112-123. [Link]

- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.

- Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. migrationletters.com [migrationletters.com]

- 3. zienjournals.com [zienjournals.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. sptlabtech.com [sptlabtech.com]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 13. sssc.usask.ca [sssc.usask.ca]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 16. X-ray Data Collection Course [mol-xray.princeton.edu]

- 17. An Easy Structure - Sucrose [xray.uky.edu]

- 18. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 21. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 22. crystalexplorer.net [crystalexplorer.net]

- 23. researchgate.net [researchgate.net]

- 24. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-Ethoxy-4-fluorobenzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and a pivotal parameter in drug development.[1][2] This guide provides a comprehensive technical overview of the principles, experimental determination, and influencing factors related to the solubility of 2-Ethoxy-4-fluorobenzoic acid in various organic solvents. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical, field-proven methodologies. While specific experimental data for this compound is not publicly available, this guide furnishes the robust framework necessary for its determination and interpretation.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a drug candidate is fundamentally linked to its solubility. For an API like this compound, solubility in organic solvents is a cornerstone of its journey from laboratory synthesis to a viable medicinal product. Key processes where solubility data is indispensable include:

-

Synthesis and Purification: The selection of appropriate solvents is crucial for achieving high yields and purity during the synthesis and subsequent crystallization or purification of this compound.[3]

-

Formulation Development: Crafting a stable and effective dosage form, be it a tablet, solution, or topical formulation, necessitates a deep understanding of the API's solubility in various excipients and solvent systems.[2]

-

Preclinical and Clinical Studies: The choice of vehicle for in vitro and in vivo studies is dictated by the solubility of the compound, directly impacting the assessment of its pharmacological and toxicological profile.

This guide will provide the foundational knowledge and practical protocols to empower researchers to comprehensively characterize the solubility profile of this compound.

Physicochemical Properties of this compound and Their Impact on Solubility

While specific experimental data for this compound is limited, we can infer its likely solubility behavior based on its structural features and the known properties of similar molecules like 2-fluorobenzoic acid and 4-fluorobenzoic acid.[4][5][6]

Structural Analysis:

-

Benzoic Acid Moiety: The carboxylic acid group (-COOH) is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential for good solubility in polar, protic solvents.

-

Ethoxy Group (-OCH2CH3): This group introduces a degree of lipophilicity and can also act as a hydrogen bond acceptor.

-

Fluorine Atom (-F): The electronegative fluorine atom can influence the electronic distribution of the benzene ring and participate in intermolecular interactions, including hydrogen bonding.

The interplay of these functional groups suggests that this compound will exhibit a nuanced solubility profile, with significant solubility in a range of polar and moderately non-polar organic solvents.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility.[1] These models are often based on thermodynamic principles and can help in solvent screening.[7][8][9][10]

-

"Like Dissolves Like": This fundamental principle suggests that solutes will have higher solubility in solvents with similar polarity. Therefore, this compound is expected to be more soluble in polar solvents like alcohols and ketones than in non-polar solvents like alkanes.

-

Thermodynamic Models: More sophisticated models, such as the Schroeder-van Laar equation, utilize the melting point, enthalpy of fusion, and activity coefficients to predict solubility.[11] Machine learning and group contribution methods are also emerging as powerful predictive tools.[7][9][10][12]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the widely accepted isothermal equilibrium shake-flask method for determining the thermodynamic solubility of a compound.[1]

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or another suitable analytical instrument for quantification.[13]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the determination of thermodynamic solubility.

Detailed Protocol

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.[13][14] A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility across different solvents.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Hypothetical Value] | [Hypothetical Value] |

| Ethanol | 24.5 | [Hypothetical Value] | [Hypothetical Value] |

| Acetone | 20.7 | [Hypothetical Value] | [Hypothetical Value] |

| Ethyl Acetate | 6.02 | [Hypothetical Value] | [Hypothetical Value] |

| Dichloromethane | 9.08 | [Hypothetical Value] | [Hypothetical Value] |

| Toluene | 2.38 | [Hypothetical Value] | [Hypothetical Value] |

| n-Heptane | 1.92 | [Hypothetical Value] | [Hypothetical Value] |

Note: The values in this table are hypothetical and should be replaced with experimentally determined data.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent.

Caption: Key factors influencing the solubility of this compound.

-

Solvent Polarity: As a general trend, the solubility of a polar solute like this compound will increase with the polarity of the solvent.

-

Hydrogen Bonding: Solvents that can effectively form hydrogen bonds with the carboxylic acid and ethoxy groups of the solute will generally be good solvents. Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, while aprotic polar solvents (e.g., acetone) can only act as acceptors.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship can be quantified to determine the thermodynamics of dissolution.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of this compound being used in solubility studies.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific experimental data is not yet available in the public domain, the methodologies and theoretical considerations presented here offer a robust starting point for any researcher in the field. A thorough characterization of the solubility profile of this compound will be instrumental in its successful development as a potential pharmaceutical agent. Future work should focus on the experimental determination of its solubility in a wide range of pharmaceutically relevant solvents and at various temperatures.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.

- Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research - ACS Publications.

- Annex 4 - World Health Organization (WHO).

- ANALYTICAL METHOD SUMMARIES.

- Chemical Properties of 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester. Cheméo.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.

- 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542. PubChem - NIH.

- III Analytical Methods.

- 2-Fluorobenzoic acid synthesis. ChemicalBook.

- p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.

- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Google Patents.

- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.

- 4-Fluorobenzoic acid. ChemBK.

- 2-Fluorobenzoic acid 97 445-29-4. Sigma-Aldrich.

- 4-Fluoro Benzoic Acid. Sihauli Chemicals.

- 4-Fluorobenzoic acid. Wikipedia.

- A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification. Benchchem.

- In-depth Technical Guide: Solubility of 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Solvents. Benchchem.

- Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed.

- Analytical Method Summaries. Eurofins.

- 4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid | C15H12F2O3 | CID 117760758. PubChem.

- 4-Fluorobenzoic acid, 98% 25 g | Buy Online. Thermo Scientific Alfa Aesar.

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. globalscientificjournal.com [globalscientificjournal.com]

- 4. 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry Applications of 2-Ethoxy-4-fluorobenzoic Acid

Introduction: Unveiling the Potential of a Substituted Benzoic Acid Scaffold